molecular formula C7H7Cl2NO3S B13516135 2,3-Dichloro-4-methoxybenzenesulfonamide

2,3-Dichloro-4-methoxybenzenesulfonamide

Cat. No.: B13516135
M. Wt: 256.11 g/mol
InChI Key: JTCAPZMZOXFHOC-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at positions 2 and 3, and a methoxy group at position 4. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methoxybenzenesulfonamide typically involves the chlorination of 4-methoxybenzenesulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

2,3-dichloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12)

InChI Key

JTCAPZMZOXFHOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

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